molecular formula C10H5BrF8 B13914712 1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene

1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene

Cat. No.: B13914712
M. Wt: 357.04 g/mol
InChI Key: WXMLHSCJBLKFAX-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene is a chemical compound known for its unique structure and properties.

Preparation Methods

Chemical Reactions Analysis

1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its halogen atoms. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical reactions. The pathways involved often include radical intermediates and the formation of transient species that drive the overall reaction process .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene stands out due to its unique combination of bromine and multiple fluorine atoms. Similar compounds include:

  • 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
  • 2-Bromo-1,1-difluoroethane
  • 1,1,1-Trifluoromethanesulfonic acid trifluoromethyl ester

These compounds share some structural similarities but differ in their specific reactivity and applications .

Properties

Molecular Formula

C10H5BrF8

Molecular Weight

357.04 g/mol

IUPAC Name

1-(2-bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H5BrF8/c11-4-8(12,13)5-1-6(9(14,15)16)3-7(2-5)10(17,18)19/h1-3H,4H2

InChI Key

WXMLHSCJBLKFAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CBr)(F)F

Origin of Product

United States

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